N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-butyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-3-9-20(13-14-7-5-4-6-8-14)16(22)15-12-19-18-21(17(15)23)10-11-24-18/h4-8,12H,2-3,9-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDRWFZPYSLUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2=CN=C3N(C2=O)CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or butyl groups using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or amines in the presence of a catalyst like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has shown promising anticancer properties. Research indicates that thiazole and pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole moieties have been synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), demonstrating notable antiproliferative activity . The structure-activity relationship (SAR) analysis suggests that specific substituents on the thiazole ring enhance anticancer efficacy.
Antiviral Properties
In addition to anticancer activity, compounds similar to this compound have been investigated for their antiviral effects. Thiazole derivatives have been reported to exhibit activity against HIV and other viral pathogens. The mechanism often involves inhibition of viral replication through interference with viral enzymes .
Biological Activities
Antimicrobial Effects
The compound has also demonstrated antimicrobial properties. Studies have shown that thiazole-containing compounds possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were evaluated for their ability to inhibit the growth of Staphylococcus aureus and Escherichia coli . The results indicate that modifications to the thiazole structure can enhance antibacterial potency.
Analgesic and Anti-inflammatory Effects
Research indicates that certain thiazole derivatives exhibit analgesic and anti-inflammatory activities. These compounds may modulate pain pathways and inflammatory responses, making them potential candidates for developing new analgesics .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activities. Key factors influencing activity include:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of electron-withdrawing groups | Enhances anticancer activity |
| Substituents on the benzyl moiety | Modulates antimicrobial potency |
| Alkyl chain length | Influences solubility and bioavailability |
Case Studies
Case Study 1: Anticancer Evaluation
In a study assessing the anticancer potential of various thiazole derivatives including this compound, compounds were screened against multiple cancer cell lines using MTT assays. The compound showed IC50 values significantly lower than standard chemotherapeutics in several cases .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of thiazole derivatives against HIV. The study demonstrated that modifications in the thiazole ring could lead to enhanced inhibition of viral replication in vitro .
Mechanism of Action
The mechanism of action of N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Uniqueness
N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern and the presence of both benzyl and butyl groups. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H16N4O2S
- Molecular Weight : 304.36 g/mol
This compound features a thiazole ring fused with a pyrimidine moiety, which is critical for its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound has been attributed to several mechanisms:
- Anticancer Activity : Studies have shown that compounds with similar thiazole-pyrimidine structures exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit tumor growth has been demonstrated in vitro.
- Antimicrobial Properties : The thiazole moiety is known for its antimicrobial activity. Research indicates that derivatives of this compound may possess selective antibacterial effects against Gram-positive bacteria.
- Anti-inflammatory Effects : Some studies suggest that this compound could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Anticancer Activity
A study by Sayed et al. (2021) synthesized several thiazole derivatives and evaluated their anticancer properties. Among these compounds, one derivative exhibited an IC50 value lower than that of the standard drug doxorubicin against A-431 human epidermoid carcinoma cells. The structure–activity relationship (SAR) analysis indicated that substitutions on the phenyl ring significantly impacted cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A-431 | 15.0 | Apoptosis induction |
| Compound B | HepG2 | 20.5 | Tubulin polymerization inhibition |
Antimicrobial Activity
In a screening of various thiazole derivatives for antimicrobial activity, this compound was tested against Bacillus subtilis and Escherichia coli. The results showed moderate activity with minimal inhibitory concentrations (MIC) indicating selective action against Gram-positive bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 32 |
| Escherichia coli | >128 |
Anti-inflammatory Activity
Research has indicated that thiazole-containing compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests potential applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
